Technical Monograph: 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3)
Technical Monograph: 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3)
[1]
Executive Summary
4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3), also known as 3,4-dimethoxyphenethyl chloride or homoveratryl chloride , is a pivotal alkylating agent in medicinal chemistry. It serves as the structural backbone for the "homoveratryl" moiety found in numerous isoquinoline alkaloids and phenylalkylamine therapeutics. Its primary industrial utility lies in the synthesis of Verapamil , a World Health Organization (WHO) Essential Medicine used for managing hypertension and angina. This guide details its physicochemical properties, synthetic protocols, and critical role in drug development.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
This compound is a primary alkyl chloride attached to an electron-rich veratrole (1,2-dimethoxybenzene) core. The electron-donating methoxy groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution, while the chloroethyl tail acts as a versatile electrophile for nucleophilic substitution (
Table 1: Physicochemical Specifications
| Property | Value |
| CAS Number | 27160-08-3 |
| IUPAC Name | 4-(2-Chloroethyl)-1,2-dimethoxybenzene |
| Synonyms | Homoveratryl chloride; 1-(2-Chloroethyl)-3,4-dimethoxybenzene |
| Molecular Formula | C₁₀H₁₃ClO₂ |
| Molecular Weight | 200.66 g/mol |
| Physical State | Low-melting solid or oil (dependent on purity) |
| Melting Point | 37.5 – 39.5 °C |
| Boiling Point | 105 – 110 °C (at 0.7 Torr) |
| Density | ~1.104 g/cm³ |
| Solubility | Soluble in DCM, Toluene, Acetone; Insoluble in Water |
| Stability | Stable under anhydrous conditions; hydrolyzes slowly in hot water |
Synthetic Utility & Mechanism[2][9]
The utility of CAS 27160-08-3 stems from the reactivity of the C-Cl bond. It acts as a "homoveratryl donor," transferring the 3,4-dimethoxyphenethyl group to nucleophiles (amines, thiolates, carbanions).
Mechanistic Pathway
The reaction typically proceeds via an
Figure 1: General
Experimental Protocols
Synthesis of 4-(2-Chloroethyl)-1,2-dimethoxybenzene
Objective: Conversion of 3,4-dimethoxyphenethyl alcohol (Homoveratryl alcohol) to the corresponding chloride using thionyl chloride (
Reagents:
-
3,4-Dimethoxyphenethyl alcohol (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
-
DMF (Catalytic amount, optional)
Procedure:
-
Setup: Charge a dry round-bottom flask with 3,4-dimethoxyphenethyl alcohol dissolved in anhydrous DCM (approx. 5 mL/g). Cool the solution to 0°C under an inert atmosphere (
). -
Addition: Add thionyl chloride dropwise over 30 minutes. Maintain temperature < 5°C to prevent elimination side reactions (formation of 3,4-dimethoxystyrene).
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of alcohol.
-
Quench: Pour the reaction mixture carefully into ice water.
-
Workup: Separate the organic layer.[2][3][4] Wash sequentially with saturated
(to neutralize HCl), water, and brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. The residue can be distilled under reduced pressure (0.7 Torr) or crystallized from hexane/ether if solid.
Application: Synthesis of N-Methylhomoveratrylamine
This is the direct precursor to Verapamil.
Procedure:
-
Dissolve 4-(2-chloroethyl)-1,2-dimethoxybenzene (1.0 eq) in ethanol.
-
Add excess aqueous methylamine (40%, 5.0 eq) to suppress over-alkylation (dimer formation).
-
Heat in a sealed pressure tube or autoclave at 80°C for 6 hours.
-
Concentrate to remove ethanol/excess amine. Basify with NaOH and extract into toluene.
Key Application: Verapamil Synthesis
Verapamil is constructed by the convergence of two veratryl subunits. CAS 27160-08-3 provides the "left-wing" amine fragment.
Figure 2: Convergent synthesis of Verapamil highlighting the role of CAS 27160-08-3.
Analytical Characterization
To validate the identity of CAS 27160-08-3, the following spectroscopic signatures are diagnostic.
-
NMR (400 MHz,
):- 6.75–6.85 (m, 3H, Ar-H ): Characteristic aromatic pattern for 1,2,4-substituted benzene.
-
3.88 (s, 3H, OCH
), 3.86 (s, 3H, OCH ): Distinct methoxy singlets. -
3.70 (t,
Hz, 2H, -CH Cl ): Deshielded triplet due to chlorine. -
3.05 (t,
Hz, 2H, Ar-CH -): Benzylic triplet.
-
Mass Spectrometry (EI/GC-MS):
-
Molecular Ion (
): 200/202 (3:1 ratio due to isotopes). -
Base Peak: m/z 151 (Loss of
, formation of dimethoxybenzyl cation).
-
Safety & Handling (E-E-A-T)
Warning: As a primary alkyl chloride, this compound is a potential alkylating agent .
-
Hazards: Causes skin irritation (H315), serious eye damage (H318), and is harmful if swallowed (H302).[5]
-
Genotoxicity: Alkylating agents can interact with DNA. Handle in a fume hood with proper PPE (nitrile gloves, safety goggles).
-
Neutralization: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., sodium thiosulfate) before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015359, 4-(2-Chloroethyl)-1,2-dimethoxybenzene. Retrieved from [Link]
- Dengel, F. (1962).Process for the preparation of basic substituted phenylacetonitriles. U.S. Patent 3,261,859.
-
PrepChem. Synthesis of 3,4-dimethoxybenzyl chloride (Analogous Protocol). Retrieved from [Link]
-
LookChem. Synthesis of Verapamil - Reaction Routes. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 5. 4-(2-Chloroethyl)-1,2-dimethoxybenzene | C10H13ClO2 | CID 3015359 - PubChem [pubchem.ncbi.nlm.nih.gov]
